molecular formula C23H48 B14470811 11-Methyldocosane CAS No. 65820-46-4

11-Methyldocosane

Cat. No.: B14470811
CAS No.: 65820-46-4
M. Wt: 324.6 g/mol
InChI Key: UIVJOAIQJQOXTA-UHFFFAOYSA-N
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Description

11-Methyldocosane is a branched alkane with a 22-carbon backbone (C22H46), where a methyl group is substituted at the 11th carbon. Branched alkanes like 11-methyldocosane are critical in materials science, lubrication, and biological systems due to their lower melting points and enhanced solubility compared to linear alkanes .

Properties

CAS No.

65820-46-4

Molecular Formula

C23H48

Molecular Weight

324.6 g/mol

IUPAC Name

11-methyldocosane

InChI

InChI=1S/C23H48/c1-4-6-8-10-12-14-16-18-20-22-23(3)21-19-17-15-13-11-9-7-5-2/h23H,4-22H2,1-3H3

InChI Key

UIVJOAIQJQOXTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyldocosane typically involves the alkylation of docosane. One common method is the Friedel-Crafts alkylation, where docosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of 11-Methyldocosane may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process often requires high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 11-Methyldocosane primarily undergoes reactions typical of alkanes, such as:

Common Reagents and Conditions:

Major Products:

    Oxidation: Depending on the extent of oxidation, products can include 11-methyldocosanol, 11-methyldocosanone, or 11-methyldocosanoic acid.

    Halogenation: 11-chlorodocosane or 11-bromodocosane.

Mechanism of Action

The mechanism of action of 11-Methyldocosane is largely related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This property is particularly useful in applications such as drug delivery, where it can enhance the solubility and stability of hydrophobic drugs .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Parameters of 11-Methyldocosane and Analogs
Compound Formula Molecular Weight (g/mol) CAS Number Key Features
11-Methyldocosane C22H46 310.6* Not explicitly listed Branched alkane, 22C chain
11-Methylheptacosane C28H58 394.76 15689-68-6 Longer chain (28C), similar branching
Methyl Tricosanoate C24H48O2 368.64 2433-97-8 Ester derivative of tricosanoic acid
11-Methyldodecan-1-ol C13H28O 200.36 27458-92-0 Alcohol derivative with 12C chain

*Calculated based on homologous series.

Key Observations:

  • Chain Length and Branching: 11-Methyldocosane’s 22-carbon chain positions it between shorter analogs (e.g., 11-methyldodecan-1-ol) and longer derivatives like 11-methylheptacosane. Branching reduces crystallinity, enhancing fluidity at lower temperatures compared to linear alkanes .
  • Functional Groups: Unlike esters (e.g., methyl tricosanoate) or alcohols (e.g., 11-methyldodecan-1-ol), 11-methyldocosane lacks polar groups, making it more hydrophobic and less reactive .

Physicochemical Properties

Table 2: Comparative Physical Properties
Property 11-Methyldocosane (Inferred) 11-Methylheptacosane Methyl Tricosanoate
Melting Point ~30–40°C* 45–50°C 65–70°C
Boiling Point ~360–380°C* >400°C 420–430°C
Solubility Insoluble in water Insoluble in water Slightly soluble in polar solvents
Hydrophobicity High High Moderate (due to ester)

*Estimated based on homologous series.

Key Findings:

  • Thermal Stability: Longer-chain analogs like 11-methylheptacosane exhibit higher melting and boiling points due to increased van der Waals interactions. 11-Methyldocosane’s intermediate chain length balances fluidity and thermal stability .

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